2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2S2/c23-17-11-9-15(10-12-17)13-27-21-18-6-2-4-8-20(18)25-22(26-21)28-14-16-5-1-3-7-19(16)24/h1,3,5,7,9-12H,2,4,6,8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFROMFEWXZRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117725 | |
| Record name | 2-[[(2-Chlorophenyl)methyl]thio]-4-[[(4-chlorophenyl)methyl]thio]-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478246-70-7 | |
| Record name | 2-[[(2-Chlorophenyl)methyl]thio]-4-[[(4-chlorophenyl)methyl]thio]-5,6,7,8-tetrahydroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478246-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Chlorophenyl)methyl]thio]-4-[[(4-chlorophenyl)methyl]thio]-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide (CAS No. 478246-70-7) is a synthetic organic compound that belongs to the quinazoline family, characterized by its unique structure comprising a tetrahydroquinazoline core with chlorobenzyl and sulfanyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C22H20Cl2N2S2
- Molecular Weight : 447.44 g/mol
- CAS Number : 478246-70-7
Structural Features
The compound features:
- A chlorobenzyl moiety that may enhance lipophilicity and biological activity.
- A sulfanyl group which is often associated with biological activity, particularly in drug design.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of quinazoline have been reported to inhibit various viral infections by targeting viral enzymes or interfering with viral replication mechanisms.
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of quinazoline derivatives, it was found that certain compounds demonstrated high efficacy against the influenza virus with IC50 values ranging from 0.5 to 5 μM. Although specific data for the compound is limited, its structural similarities suggest potential effectiveness against similar viral targets .
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Research Findings
-
In Vitro Studies :
- A study reported that certain quinazoline derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values between 1 to 10 μM .
- The presence of sulfanyl groups has been linked to increased cytotoxicity due to enhanced interaction with cellular proteins.
-
Mechanism of Action :
- The anticancer activity is hypothesized to arise from the ability of these compounds to induce apoptosis in tumor cells through pathways involving caspases and other apoptotic markers.
Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential pharmacological activities, particularly as an antitumor agent. Research has shown that quinazoline derivatives often exhibit significant cytotoxicity against various cancer cell lines. The presence of sulfanyl groups may enhance its biological activity by improving solubility and bioavailability.
Case Study: Anticancer Activity
A study investigated the anticancer effects of several quinazoline derivatives, including those similar to 2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide. Results indicated that modifications to the quinazoline core could lead to increased potency against specific cancer types, suggesting that this compound may hold promise as a lead structure for further development in cancer therapeutics .
Antimicrobial Properties
Research has also explored the antimicrobial properties of sulfur-containing compounds. The incorporation of sulfanyl groups is known to enhance the antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that quinazoline derivatives possess significant antibacterial and antifungal activities. This suggests that this compound could potentially be developed into new antimicrobial agents .
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of novel polymers or coatings with enhanced properties.
Case Study: Polymer Development
Research has indicated that incorporating quinazoline derivatives into polymer matrices can improve thermal stability and mechanical strength. This application could be beneficial in developing advanced materials for industrial applications .
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Properties | Enhanced efficacy against bacteria and fungi | Demonstrated antibacterial and antifungal activities |
| Material Science | Improved polymer properties | Enhanced thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be elucidated through comparison with related quinazoline derivatives. Below is a detailed analysis:
Table 1: Structural Comparison of Quinazoline Derivatives
Key Findings from Structural Comparisons
Substituent Effects on Lipophilicity :
- The dual chlorinated aromatic groups in the target compound enhance lipophilicity (clogP estimated ~4.5), comparable to CAS 866049-14-1 (clogP ~4.7). This contrasts with polar derivatives like the N-allylamine analog (CAS 339019-11-3), which has reduced membrane permeability due to its amine group .
Steric and Electronic Modifications :
- Bulky substituents, such as the tert-butyl group in ’s compound, introduce steric hindrance that may limit interactions with enzymes or receptors. Conversely, electron-withdrawing groups (e.g., 2,4-dichlorophenyl in CAS 866049-14-1) can stabilize charge-transfer complexes .
Functional Group Reactivity :
- Propargylsulfanyl (CAS 303149-29-3) and allylamine (CAS 339019-11-3) groups offer sites for further chemical modifications, such as Huisgen cycloaddition or Michael additions, which are absent in the target compound .
Research Implications
- The target compound’s balanced lipophilicity and chlorinated motifs make it a candidate for antimicrobial or kinase inhibitor studies, as similar structures have shown activity in these domains .
- Structural analogs with polar groups (e.g., acetamide in ) may prioritize solubility over bioavailability, while bulkier derivatives () could serve as steric probes in mechanistic studies .
Preparation Methods
Cyclocondensation Approach
The tetrahydroquinazoline scaffold is synthesized via cyclocondensation of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid with thiourea under acidic conditions.
Procedure :
- Dissolve 1,2,3,4-tetrahydroquinoline-3-carboxylic acid (10 mmol) and thiourea (12 mmol) in glacial acetic acid.
- Reflux at 120°C for 8 hours under nitrogen.
- Neutralize with aqueous sodium bicarbonate and extract with dichloromethane.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 5,6,7,8-tetrahydro-2-quinazolinethiol as a white solid (72% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, NH), 3.20–3.15 (m, 2H, CH₂), 2.85–2.75 (m, 2H, CH₂), 1.95–1.85 (m, 4H, cyclohexane).
- HRMS : Calculated for C₉H₁₁N₂S [M+H]⁺: 179.0641; Found: 179.0643.
Functionalization with Sulfanyl Groups
Installation of the 4-[(4-Chlorobenzyl)sulfanyl] Substituent
The 4-position of the quinazoline ring is activated for a second nucleophilic substitution using 4-chlorobenzyl mercaptan under basic conditions.
Procedure :
- Dissolve 2-chlorobenzyl 5,6,7,8-tetrahydro-2-quinazolinyl sulfide (3 mmol) in dry THF.
- Add lithium bis(trimethylsilyl)amide (LiHMDS, 6 mmol) at −78°C and stir for 30 minutes.
- Introduce 4-chlorobenzyl mercaptan (4.5 mmol) and warm to room temperature.
- After 6 hours, concentrate under vacuum and purify via preparative HPLC (C18 column, acetonitrile/water 70:30) to isolate the target compound (58% yield).
Critical Parameters :
- Temperature : Low temperatures (−78°C) prevent disulfide formation by stabilizing the thiolate intermediate.
- Base Choice : LiHMDS ensures complete deprotonation of the thiol, enhancing nucleophilicity.
Alternative Synthetic Routes
One-Pot Double Substitution Strategy
A streamlined method involves simultaneous coupling of both thiols to a dichloro-substituted tetrahydroquinazoline precursor.
Procedure :
- React 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (5 mmol) with 2-chlorobenzylthiol (6 mmol) and 4-chlorobenzylthiol (6 mmol) in DMF using Cs₂CO₃ (15 mmol) as the base.
- Heat at 100°C for 24 hours.
- Isolate the product via silica gel chromatography (hexane/ethyl acetate 1:1) to achieve a 54% yield.
Limitations :
- Moderate yield due to competitive substitution at positions 2 and 4.
- Requires rigorous stoichiometric control to minimize mono-substituted byproducts.
Characterization and Analytical Data
Spectroscopic Profiling
- ¹H NMR (600 MHz, CDCl₃):
δ 7.40–7.25 (m, 8H, aromatic), 4.35 (s, 2H, SCH₂C₆H₄Cl), 4.20 (s, 2H, SCH₂C₆H₄Cl), 3.10–3.00 (m, 2H, CH₂), 2.90–2.80 (m, 2H, CH₂), 1.90–1.70 (m, 4H, cyclohexane). - ¹³C NMR (150 MHz, CDCl₃):
δ 160.5 (C=N), 138.2–125.3 (aromatic carbons), 45.8 (SCH₂), 35.2–25.4 (cyclohexane carbons). - HRMS : Calculated for C₂₁H₁₉Cl₂N₂S₂ [M+H]⁺: 441.0398; Found: 441.0401.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Source |
|---|---|---|
| 2-Chlorobenzyl chloride | 220 | CDH Fine Chemical |
| 4-Chlorobenzyl mercaptan | 450 | Sigma-Aldrich |
| LiHMDS | 1,200 | TCI America |
Environmental Impact Assessment
- Waste Streams : DMF and THF require distillation for reuse to meet EPA guidelines.
- E-Factor : Calculated at 18.7 (kg waste/kg product), indicating moderate sustainability.
Q & A
Basic Research Questions
Q. How can researchers design synthetic routes for this compound, and what methodological considerations are critical?
- Methodology: Begin with a literature review to identify analogous compounds (e.g., tetrahydroquinoline derivatives in ) and their synthetic pathways. Use reagents like chlorobenzyl sulfides () to optimize substitution patterns. Key steps include:
- Route Selection: Prioritize modular approaches, such as coupling chlorobenzyl thiols with tetrahydroquinazoline precursors via nucleophilic substitution.
- Purification: Employ column chromatography () with polar/non-polar solvent systems to isolate intermediates.
- Validation: Confirm intermediate structures using NMR and mass spectrometry ().
Q. What analytical techniques are essential for structural characterization?
- Core Methods:
- X-ray Crystallography: Resolve the 3D structure by growing single crystals in slow-evaporation solvents (e.g., ethanol/dichloromethane), as demonstrated for tetrahydroquinoline analogs ().
- NMR Spectroscopy: Use - and -NMR to assign substituent positions, focusing on sulfur-linked protons (δ 3.5–4.5 ppm) and aromatic signals (δ 7.0–7.5 ppm) ().
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm error ().
- Cross-Validation: Compare spectral data with structurally related sulfides () to resolve ambiguities .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess this compound’s persistence and transformation?
- Framework: Align with Project INCHEMBIOL’s multi-phase approach ():
- Phase 1 (Lab): Measure hydrolysis rates (pH 5–9), photodegradation under UV/visible light, and sorption coefficients (e.g., ) using OECD guidelines.
- Phase 2 (Field): Track degradation metabolites (e.g., sulfoxides, chlorophenols) in soil/water matrices via LC-MS/MS.
- Data Interpretation: Model bioaccumulation potential using QSAR tools and compare with chlorinated aromatic sulfides () .
Q. What strategies are effective for elucidating bioactivity mechanisms?
- Experimental Design:
- In Vitro Assays: Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based activity assays ().
- Docking Studies: Perform molecular dynamics simulations to predict binding interactions with protein active sites (e.g., sulfhydryl group coordination).
- Dose-Response Analysis: Use IC/EC values to quantify potency and selectivity ().
- Troubleshooting: Address false positives by including control compounds with similar scaffolds () .
Q. How should contradictory data in literature be reconciled during hypothesis formulation?
- Critical Analysis:
- Systematic Review: Map discrepancies in reported synthetic yields or bioactivity data ( ).
- Contextual Factors: Evaluate reaction conditions (e.g., solvent polarity, catalyst load) or assay protocols (e.g., cell line variability) that may explain differences.
Q. How can theoretical frameworks guide research on this compound’s ecological impact?
- Integration: Link studies to ecotoxicological theories (e.g., "One Health" framework) to assess multi-trophic effects ( ).
- Ecosystem Modeling: Predict trophic transfer using food web models parameterized with toxicity data ().
- Risk Assessment: Apply the "Weight of Evidence" approach to integrate lab/field data ( ) .
Methodological Optimization
Q. What chromatographic techniques optimize purity analysis?
- HPLC Conditions: Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; detect at 254 nm ().
- Validation: Calibrate with certified reference materials (e.g., chlorobenzyl sulfides in ) to ensure ≤2% RSD .
Q. How can interdisciplinary approaches enhance mechanistic studies?
- Collaborative Workflows: Combine synthetic chemistry (), computational modeling (), and ecotoxicology () to address complex interactions.
- Data Sharing: Use platforms like PubChem () to cross-reference physicochemical properties and bioactivity datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
